molecular formula C18H16BrN3OS2 B2697014 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 477215-81-9

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2697014
CAS RN: 477215-81-9
M. Wt: 434.37
InChI Key: OLDONRODEOCEEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobenzyl bromide in the presence of anhydrous potassium carbonate in N,N-dimethylformamide . The mixture is stirred at room temperature for 12 hours, then water is gradually added, and the mixture is stirred for a further 10 minutes and allowed to stand for 1 hour. The precipitated crude product is filtered, washed with cold water, dried, and crystallized from ethanol/chloroform .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray structure determination . The crystal structure is monoclinic, with space group Pc . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties have been determined .

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy : Compounds with thiadiazole rings, like the zinc phthalocyanine derivatives containing Schiff base groups, have been synthesized and characterized for their photophysical and photochemical properties. These compounds, particularly those with high singlet oxygen quantum yield, show significant potential for use in photodynamic therapy, a treatment modality for cancer. The study by Pişkin, Canpolat, and Öztürk (2020) highlights the utility of such compounds as Type II photosensitizers for cancer treatment due to their excellent fluorescence properties and photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Novel Anticancer Agents : The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety have demonstrated potent anticancer activities. Gomha et al. (2017) have developed a series of compounds showing significant in vitro anticancer activity against various cancer cell lines, highlighting the structural-activity relationship crucial for anticancer properties (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Agents : Compounds with 1,2,4-triazol and thiadiazole rings have been synthesized and demonstrated promising antimicrobial activity against various bacterial and fungal strains. Research by Kaneria et al. (2016) suggests these compounds could serve as potential antimicrobial agents, offering a new avenue for treating infections (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
  • Additionally, compounds containing 1,2,3-thiadiazole rings have been evaluated for their antimicrobial activity and genotoxicity, showing low genotoxicity and strong antimicrobial properties, indicating their potential as safe and effective antibiotics (Al-Smadi, Mansour, Mahasneh, Khabour, Masadeh, & Alzoubi, 2019).

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS2/c19-15-9-6-14(7-10-15)12-24-18-22-21-17(25-18)20-16(23)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDONRODEOCEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

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